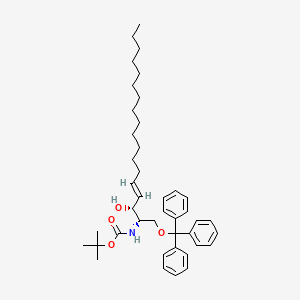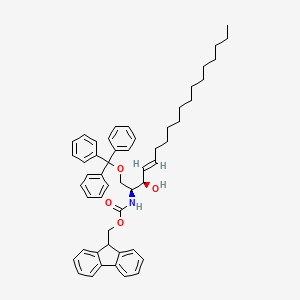![molecular formula C12H21NO4 B561954 Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate CAS No. 887406-90-8](/img/structure/B561954.png)
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate is an organic compound with the molecular formula C12H21NO4 It is a derivative of aminobutyric acid and features both allyl and methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate typically involves the reaction of 4-aminobutyric acid with allyl bromide and methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobutyric acid attacks the electrophilic carbon of allyl bromide and methyl 2-bromoacetate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its ability to cross the blood-brain barrier.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobutyrate: A simpler derivative of aminobutyric acid without the allyl and methoxycarbonyl groups.
N-Allyl-N-methylamino pyridine: Contains an allyl group but differs in the core structure.
Uniqueness
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate is unique due to the presence of both allyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-4-8-13(10-7-12(15)17-3)9-5-6-11(14)16-2/h4H,1,5-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPGHNYQPUZQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(CCC(=O)OC)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652639 |
Source


|
| Record name | Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-90-8 |
Source


|
| Record name | Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
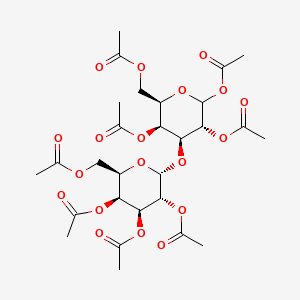
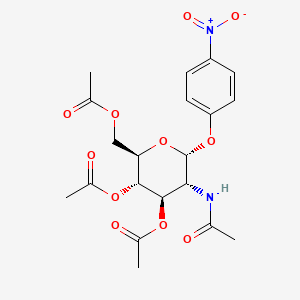
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)

![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
![(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE](/img/structure/B561884.png)
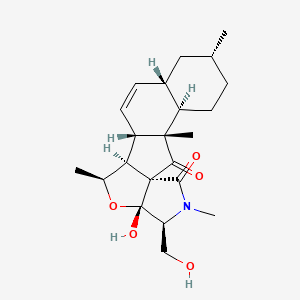
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)
